

Introduction to One-Carbon Metabolism and the Role of SHIN1

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Compound of Interest

Compound Name: (-)-SHIN1

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One-carbon (1C) metabolism is a fundamental network of biochemical pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids, and for maintaining redox balance.[1][2] This metabolic network relies on the transfer of one-carbon units, a process primarily orchestrated by the folate cycle.[3] Central to this pathway are the serine hydroxymethyltransferase (SHMT) enzymes, which exist in two isoforms: the cytosolic SHMT1 and the mitochondrial SHMT2.[4][5] These enzymes catalyze the reversible conversion of serine to glycine, which concurrently generates 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), a key one-carbon donor.[6] In many cancer cells, there is a heightened reliance on the mitochondrial 1C pathway, with SHMT2 and MTHFD2 being among the most consistently overexpressed metabolic enzymes.[7][8]

This guide focuses on SHIN1, a pyrazolopyran-based small molecule developed as a tool compound to probe this critical metabolic pathway.[4][9] It is crucial to distinguish between the two enantiomers of SHIN1:

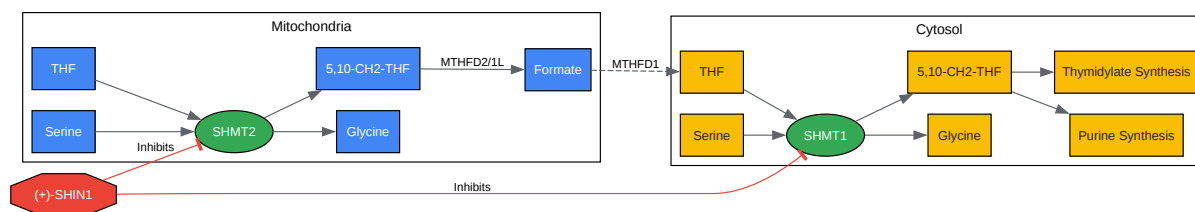
- **(+)-SHIN1** (also known as RZ-2994): This is the biologically active enantiomer. It acts as a potent, folate-competitive dual inhibitor of both SHMT1 and SHMT2.[7][10]
- **(-)-SHIN1**: This is the inactive enantiomer. It is used as a negative control in experiments to demonstrate that the observed metabolic effects are due to the specific, on-target inhibition of SHMT enzymes by (+)-SHIN1.[7]

Therefore, this guide will detail the effects of the active compound, (+)-SHIN1, on one-carbon metabolism, with the understanding that **(-)-SHIN1** serves as the crucial experimental

counterpart to validate these findings.

Core Mechanism of Action

(+)-SHIN1 exerts its effects by competitively binding to the folate-binding site of both SHMT1 and SHMT2.[11] This inhibition blocks the conversion of serine into glycine and 5,10-CH₂-THF. [4] The dual inhibition of both isoforms is critical, as it prevents metabolic compensation that could occur if only one isoform were targeted.[11] The primary consequence of this blockade is the depletion of the one-carbon units necessary for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[4][6] This disruption of nucleotide biosynthesis ultimately leads to cell cycle arrest and impairs cancer cell proliferation. [4][10]



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Caption: Mechanism of (+)-SHIN1 action on one-carbon metabolism.

Quantitative Data Presentation

The efficacy of (+)-SHIN1 has been quantified through various biochemical and cell-based assays. The following tables summarize key data regarding its inhibitory activity and anti-proliferative effects.

Table 1: In Vitro Inhibitory Activity of (+)-SHIN1

Target	IC ₅₀ (nM)	Assay Type	Reference
Human SHMT1	5	In vitro enzyme assay	[12]
Human SHMT2	13	In vitro enzyme assay	[12]

Table 2: In Vitro Anti-proliferative Activity of (+)-SHIN1

Cell Line	Cancer Type	IC ₅₀ (nM)	Notes	Reference
HCT-116 (Wild-Type)	Colon Cancer	870	Efficacy is primarily due to SHMT2 inhibition.[11]	[11][13]
HCT-116 (SHMT2 knockout)	Colon Cancer	~10 - 50	Increased sensitivity highlights potent SHMT1 inhibition.[7][11]	[7][11]
HCT-116 (SHMT1 knockout)	Colon Cancer	Indistinguishable from WT	Confirms mitochondrial SHMT2 inhibition is limiting for efficacy in WT cells.[7][11]	[11]
8988T	Pancreatic Cancer	< 100	These cells have defects in the mitochondrial folate pathway and rely on SHMT1.[7][8]	[7]
Various B-cell lines	B-cell Lymphoma	-	Particularly sensitive due to intrinsic defects in glycine uptake.[4][8]	[4][8]
Ewing Sarcoma Cell Lines	Ewing Sarcoma	-	Effective in suppressing cell proliferation.[4]	[9]

Experimental Protocols

Reproducing the findings related to SHIN1 requires specific experimental methodologies. Below are detailed protocols for key experiments.

Cell Proliferation Assay (Trypan Blue Exclusion)

Objective: To determine the effect of (+)-SHIN1 on the proliferation of cancer cells.

Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., HCT-116) in 12-well plates at a density that allows for logarithmic growth over 72 hours. Allow cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of (+)-SHIN1 and the inactive control **(-)-SHIN1** in culture medium. The final concentrations should span a range appropriate for determining the IC_{50} (e.g., 1 nM to 10,000 nM).[\[12\]](#) Also include a vehicle control (DMSO).
- **Incubation:** Replace the medium in the wells with the medium containing the different concentrations of SHIN1 or vehicle. Incubate the plates for 24, 48, and 72 hours.
- **Cell Counting:**
 - At each time point, aspirate the medium and wash the cells with PBS.
 - Trypsinize the cells and resuspend them in a known volume of culture medium.
 - Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan blue stain.
 - Count the number of viable (unstained) cells using a hemocytometer or an automated cell counter.[\[12\]](#)
- **Data Analysis:** Plot cell number against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC_{50} value.

Isotope Tracing and Metabolomics Analysis (LC-MS)

Objective: To trace the flux of one-carbon units from serine and quantify the metabolic perturbations caused by (+)-SHIN1.

Methodology:

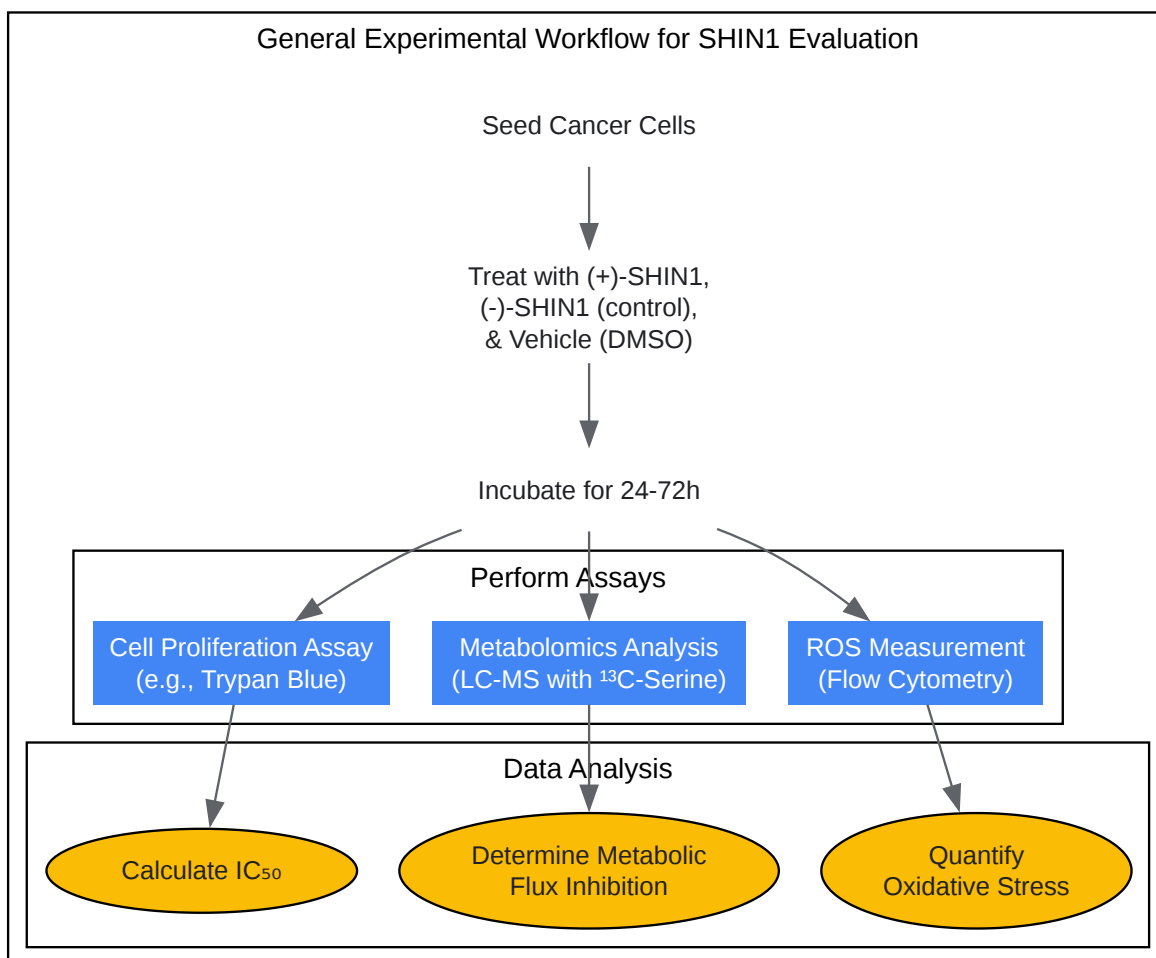
- Cell Culture: Culture cells (e.g., HCT-116 wild-type and SHMT1/2 knockout) in appropriate media.
- Treatment: Treat the cells with a specific concentration of (+)-SHIN1 (e.g., 5 μ M) or vehicle (DMSO) for a defined period (e.g., 24 hours).^[7]
- Isotope Labeling: Change the medium to one containing [U-¹³C] L-serine and continue the incubation with the inhibitor.^[7]
- Metabolite Extraction:
 - After the labeling period, rapidly aspirate the medium and wash the cells with ice-cold saline.
 - Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
 - Scrape the cells, collect the extract, and centrifuge to pellet cellular debris.
- LC-MS Analysis:
 - Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS).
 - Monitor the mass isotopologue distributions of key metabolites in the one-carbon pathway, such as glycine, glutathione, and purine precursors (e.g., ADP).^[7]
- Data Analysis: Calculate the fractional labeling of metabolites to determine the extent to which ¹³C from serine is incorporated into downstream products. Compare the labeling patterns between DMSO- and (+)-SHIN1-treated cells to quantify the degree of pathway inhibition.^[7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the impact of SHMT inhibition on cellular redox balance.

Methodology:

- Cell Treatment: Treat cells (e.g., BIU-87 bladder cancer cells) with (+)-SHIN1, DMSO, and/or an antioxidant like N-acetylcysteine (NAC) as a control.[\[6\]](#)[\[14\]](#)
- Probe Staining: Incubate the treated cells with a ROS-sensitive fluorescent probe, such as CM-H2DCFDA, according to the manufacturer's instructions.[\[6\]](#)[\[14\]](#)
- Quantification:
 - Flow Cytometry: Harvest the cells and analyze them on a flow cytometer to quantify the fluorescence intensity, which is proportional to intracellular ROS levels.[\[14\]](#)
 - Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Nuclei can be counterstained with Hoechst 33342 for reference.[\[6\]](#)[\[14\]](#)
- Data Analysis: Compare the fluorescence intensity between the different treatment groups to determine the effect of (+)-SHIN1 on ROS production.



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Caption: General experimental workflow for evaluating SHIN1.

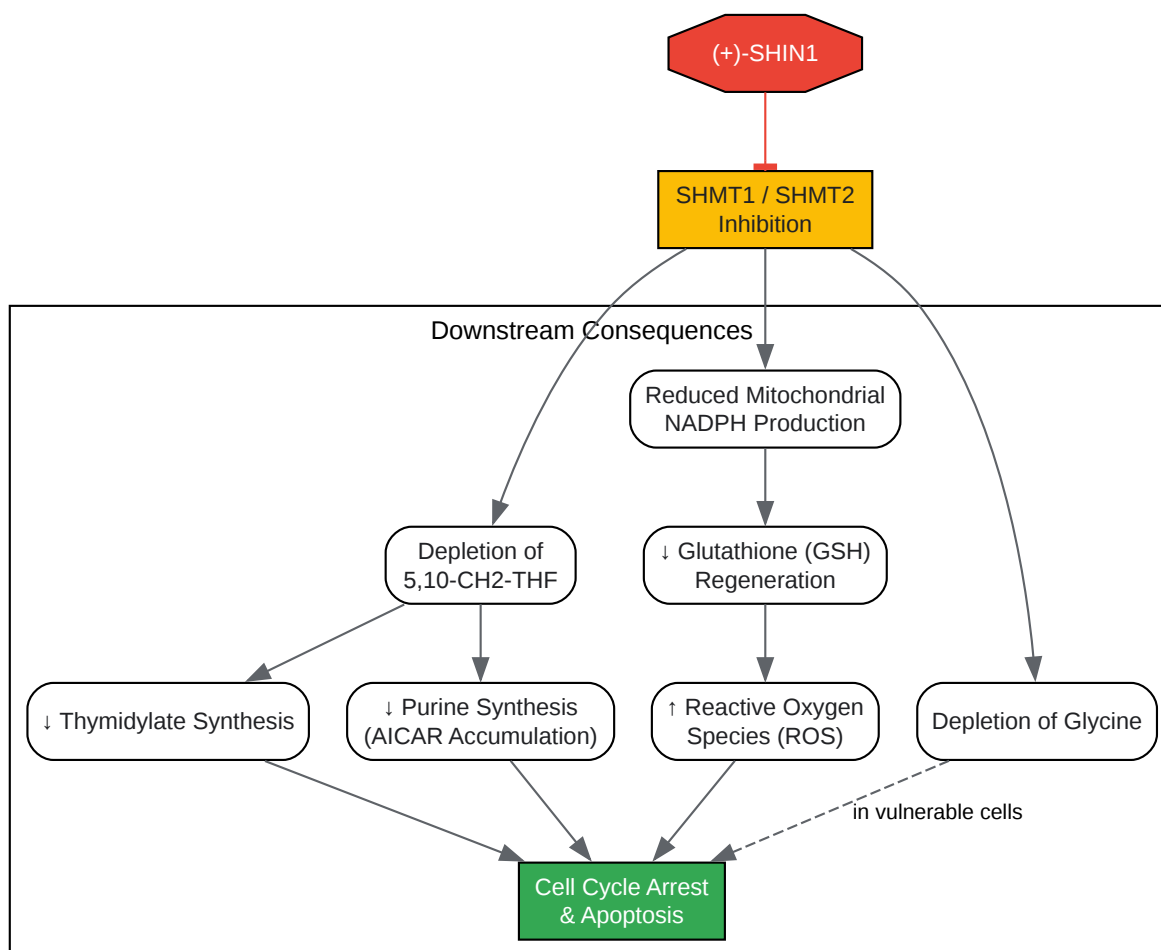
Signaling Pathways and Metabolic Consequences

The inhibition of SHMT by (+)-SHIN1 triggers a cascade of downstream metabolic and signaling events.

- **Purine & Thymidylate Depletion:** The most direct consequence is the reduced synthesis of purines and thymidylate.[4] Metabolomic studies show that treatment with (+)-SHIN1 leads to the accumulation of purine biosynthetic intermediates, such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), just upstream of the one-carbon-dependent steps.[4]

[7] This depletion of essential nucleotides for DNA and RNA synthesis is a primary driver of the observed anti-proliferative effects.[12]

- **Glycine Depletion:** By blocking the primary route of de novo glycine synthesis, (+)-SHIN1 can lead to glycine deficiency. This is particularly cytotoxic in cancer cells that have defects in glycine import, such as certain B-cell lymphomas.[8][11] The effects of (+)-SHIN1 can often be rescued by the addition of formate (to replenish the one-carbon pool) and glycine, confirming the on-target mechanism.[7][11]
- **Redox Imbalance:** The mitochondrial one-carbon pathway is a significant source of NADPH, which is critical for regenerating the antioxidant glutathione (GSH).[4][8] By inhibiting SHMT2, (+)-SHIN1 can disrupt this process, leading to a decrease in the NADPH/NADP⁺ and GSH/GSSG ratios and a subsequent increase in intracellular reactive oxygen species (ROS), contributing to oxidative stress and apoptosis.[4][14]



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Caption: Downstream consequences of SHMT inhibition by (+)-SHIN1.

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